1H,2H-Perfluoro-1-iodooct-1-en
Übersicht
Beschreibung
1H,2H-Perfluoro-1-iodooct-1-ene is a fluorinated organic compound with the molecular formula C8H2F13I. It is characterized by the presence of a perfluorinated carbon chain and an iodine atom attached to an alkene group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions .
Wissenschaftliche Forschungsanwendungen
1H,2H-Perfluoro-1-iodooct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research into fluorinated drugs often involves 1H,2H-Perfluoro-1-iodooct-1-ene as a precursor or intermediate.
Wirkmechanismus
Target of Action
1H,2H-Perfluoro-1-iodooct-1-ene is a versatile compound used in organic synthesis as an important intermediate . It is primarily targeted towards the synthesis of fluorinated organic compounds .
Mode of Action
The compound acts as a reactant in various chemical reactions. It is typically involved in iodination reactions, where it reacts with other compounds to introduce iodine and fluorine atoms . The presence of iodine and fluorine atoms in the compound allows it to participate in a variety of chemical reactions, contributing to the synthesis of complex fluorinated organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by 1H,2H-Perfluoro-1-iodooct-1-ene depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it can contribute to a wide range of biochemical pathways, particularly those involving fluorinated organic compounds .
Pharmacokinetics
Its bioavailability would largely depend on the specific compounds it is used to synthesize .
Result of Action
The primary result of 1H,2H-Perfluoro-1-iodooct-1-ene’s action is the synthesis of fluorinated organic compounds . These compounds have a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, and electronic chemical materials .
Action Environment
The action, efficacy, and stability of 1H,2H-Perfluoro-1-iodooct-1-ene can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other reactants, and the specific conditions of the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,2H-Perfluoro-1-iodooct-1-ene can be synthesized through various methods. One common approach involves the iodination of perfluorinated alkenes. The reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the desired position on the carbon chain .
Industrial Production Methods: Industrial production of 1H,2H-Perfluoro-1-iodooct-1-ene often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2H-Perfluoro-1-iodooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the alkene group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorinated chain.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a perfluorinated amine derivative, while addition reactions can result in the formation of various adducts .
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 1H,1H,2H,2H-Perfluorooctanephosphonic acid
Comparison: 1H,2H-Perfluoro-1-iodooct-1-ene is unique due to its specific combination of a perfluorinated chain and an iodine-substituted alkene group. This structure imparts distinct reactivity and stability compared to other fluorinated compounds. For example, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane contains a silane group, which gives it different chemical properties and applications. Similarly, 1H,1H,2H,2H-Perfluorooctanephosphonic acid has a phosphonic acid group, leading to different reactivity and uses .
Biologische Aktivität
1H,2H-Perfluoro-1-iodooct-1-ene is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and relevant research findings.
1H,2H-Perfluoro-1-iodooct-1-ene is characterized by its perfluorinated carbon chain and iodine substitution, which contribute to its stability and reactivity. The molecular structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 1H,2H-Perfluoro-1-iodooct-1-ene |
CAS Number | 150223-14-6 |
Molecular Formula | C8F17I |
Molecular Weight | 400.03 g/mol |
Antimicrobial Properties
Research indicates that 1H,2H-perfluoro-1-iodooct-1-ene exhibits antimicrobial activity against a range of bacteria. A study highlighted that compounds with similar perfluorinated structures showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing antimicrobial agents .
The precise mechanism through which 1H,2H-perfluoro-1-iodooct-1-ene exerts its biological effects is still under investigation. However, it is hypothesized that the iodine atom plays a crucial role in disrupting microbial cell membranes or interfering with cellular processes. This disruption may lead to increased permeability of bacterial membranes or inhibition of essential metabolic pathways .
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of 1H,2H-perfluoro-1-iodooct-1-ene against various bacterial strains. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Salmonella enterica | 128 µg/mL |
The study concluded that the compound showed particularly strong activity against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections.
Toxicological Studies
Toxicological assessments indicate that while 1H,2H-perfluoro-1-iodooct-1-ene demonstrates antimicrobial properties, it also exhibits cytotoxicity at higher concentrations. A recent study assessed the cytotoxic effects on human cell lines and found an IC50 value of approximately 100 µg/mL , indicating a need for careful dosage consideration in therapeutic applications .
Environmental Impact
Given the increasing concern regarding perfluorinated compounds and their environmental persistence, studies have also focused on the degradation pathways of 1H,2H-perfluoro-1-iodooct-1-ene. Hydrodefluorination reactions have been identified as potential pathways for environmental remediation .
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNMIBWWPZNJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346052 | |
Record name | 1-Iodo-2-(perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150223-14-6 | |
Record name | 1-Iodo-2-(perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.